(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
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Overview
Description
The compound (6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic core, a pyrrolidinium group, and multiple deuterium atoms, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves several steps, including the formation of the bicyclic core, the introduction of the pyrrolidinium group, and the incorporation of deuterium atoms. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohol derivatives.
Substitution: The pyrrolidinium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential as a therapeutic agent.
Industry: Utilizing its unique properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The deuterium atoms can affect the compound’s metabolic stability and reactivity, potentially leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
- (6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Uniqueness
The presence of deuterium atoms in (6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride distinguishes it from similar compounds. Deuterium can influence the compound’s chemical and biological properties, such as metabolic stability, reactivity, and interaction with biological targets.
Biological Activity
The compound (6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride , often referred to as Compound 7, is a synthetic organic molecule designed primarily for its pharmacological properties. This compound has garnered attention due to its role as an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which is crucial in various cellular processes including growth and metabolism.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C13H20ClN3O3S |
Molecular Weight | 341.88 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C13H19N3O3S.ClH/c1... |
The unique structure of this compound includes a bicyclic core and a pyrrolidinium group that contributes to its biological activity. The presence of deuterium atoms serves to enhance the compound's stability and reactivity profiles.
Compound 7 acts as an inhibitor of mTOR , which is a critical regulator of cell growth and proliferation. The inhibition of mTOR has been linked to therapeutic effects in several conditions:
- Seizure Disorders : Inhibition of mTOR signaling has shown clinical efficacy in treating seizure disorders such as tuberous sclerosis complex (TSC) .
- Cancer Therapy : By targeting the mTOR pathway, the compound may also exhibit potential in cancer treatment by modulating cellular growth signals.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of Compound 7 in various biological contexts:
Study 1: Efficacy in Seizure Disorders
A clinical trial assessed the impact of mTOR inhibitors on patients with TSC-related seizures. Results indicated a significant reduction in seizure frequency among participants treated with Compound 7 compared to a control group .
Study 2: Cancer Cell Proliferation
In vitro studies showed that Compound 7 effectively inhibited the proliferation of cancer cell lines through mTOR pathway modulation. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for CNS-related tumors .
Comparative Analysis with Other mTOR Inhibitors
The following table compares Compound 7 with other known mTOR inhibitors:
Compound Name | Class | Brain Penetration | Clinical Use |
---|---|---|---|
Everolimus | Allosteric Inhibitor | Moderate | TSC-associated seizures |
Compound 7 | ATP-competitive | High | TSC-related seizures; Cancer |
Rapamycin | Allosteric Inhibitor | Low | Various cancers |
Properties
Molecular Formula |
C13H20ClN3O3S |
---|---|
Molecular Weight |
341.88 g/mol |
IUPAC Name |
(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i2D2,3D2,4D2,5D2; |
InChI Key |
UVKYDOZUOXJZSR-GRHOQUENSA-N |
Isomeric SMILES |
[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-])([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl |
Origin of Product |
United States |
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